molecular formula C25H27ClN2O3 B2707892 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate CAS No. 457650-79-2

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate

Cat. No. B2707892
CAS RN: 457650-79-2
M. Wt: 438.95
InChI Key: PINIYBVNDTUJRF-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate, also known as TAK-659, is a small-molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthetic Chemistry Applications

  • Chemical Synthesis and Reaction Mechanisms: The synthesis of quinoline derivatives involves complex reactions where compounds like "5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate" serve as intermediates or target molecules. Roedig and Ritschel (1982) discuss the formation of quinolines from ketene N-Arylimines and secondary aliphatic amines, indicating the role of such compounds in synthesizing novel chemical entities (Roedig & Ritschel, 1982).

Biological Applications

  • Anticorrosive Properties: Douche et al. (2020) explored the anticorrosive performance of 8-hydroxyquinoline derivatives, highlighting their potential in protecting mild steel against corrosion in acidic media. This study demonstrates the application of quinoline derivatives in materials science, particularly in corrosion inhibition (Douche et al., 2020).

Pharmacological Research

  • Pharmacological Characterization: A study by Hinschberger et al. (2003) on benzo[h][1,6]naphthyridine and azepino[3,2-c]quinoline derivatives elucidates the requirements for high affinity on 5-HT(4) receptors, showcasing the therapeutic potential of quinoline derivatives in designing receptor-specific drugs (Hinschberger et al., 2003).

Material Science

  • Corrosion Inhibition Mechanisms: The work by Rbaa et al. (2018) on the synthesis and characterization of novel 8-hydroxyquinoline derivatives for the acidic corrosion of mild steel emphasizes the role of these compounds in developing effective corrosion inhibitors. This research highlights the interdisciplinary applications of quinoline derivatives, combining chemistry and material science (Rbaa et al., 2018).

properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3/c1-25(2,3)19-8-6-17(7-9-19)24(29)31-23-18(16-28-11-13-30-14-12-28)15-21(26)20-5-4-10-27-22(20)23/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINIYBVNDTUJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate

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